Bienvenue dans la boutique en ligne BenchChem!

Methyl 3-(4-iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate

Halogen bonding Fragment-based drug design X-ray crystallography

Methyl 3-(4-iodo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate (CAS 1343224-48-5; molecular formula C₉H₁₄IN₃O₂; molecular weight 323.13 g/mol) is a heterocyclic building block belonging to the 4-halopyrazole-1-propanoate ester class. It features a 4-iodo-substituted pyrazole ring linked via N1 to a propanoate backbone bearing an α-methyl-α-(methylamino) substitution pattern, with the carboxylic acid protected as a methyl ester.

Molecular Formula C9H14IN3O2
Molecular Weight 323.13 g/mol
Cat. No. B13543741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(4-iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate
Molecular FormulaC9H14IN3O2
Molecular Weight323.13 g/mol
Structural Identifiers
SMILESCC(CN1C=C(C=N1)I)(C(=O)OC)NC
InChIInChI=1S/C9H14IN3O2/c1-9(11-2,8(14)15-3)6-13-5-7(10)4-12-13/h4-5,11H,6H2,1-3H3
InChIKeyDNKOPULYEVLSPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(4-iodo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate (CAS 1343224-48-5): Structural Identity and Compound Class Context for Research Procurement


Methyl 3-(4-iodo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate (CAS 1343224-48-5; molecular formula C₉H₁₄IN₃O₂; molecular weight 323.13 g/mol) is a heterocyclic building block belonging to the 4-halopyrazole-1-propanoate ester class . It features a 4-iodo-substituted pyrazole ring linked via N1 to a propanoate backbone bearing an α-methyl-α-(methylamino) substitution pattern, with the carboxylic acid protected as a methyl ester . The compound is supplied at a typical purity of 98% and is classified for research and further manufacturing use only, not for direct human or veterinary application . Its structural architecture combines three key pharmacophoric elements—the 4-iodopyrazole heterocycle, the α-branched methylamino moiety, and the ester terminus—positioning it as a versatile intermediate for medicinal chemistry programs targeting kinase inhibition, fragment-based drug discovery, and late-stage diversification via cross-coupling chemistry [1].

Why Generic Substitution of Methyl 3-(4-iodo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate with In-Class Analogs Fails: Evidence for Structural Non-Interchangeability


Three interdependent structural features preclude simple interchange with halogen-substituted or ester-variant analogs in this compound series. First, the 4-iodo substituent provides dual functionality unmatched by 4-bromo or 4-chloro congeners: stronger halogen-bonding donor capacity for target engagement (polarizability-driven) and a superior handle for palladium-catalyzed cross-coupling reactions [1]. Second, the α,α-geminal disubstitution (methyl group plus methylamino group) creates a quaternary carbon center that imposes conformational restriction absent in the α-mono-substituted (methylamino-only) series, directly affecting binding pose geometry in kinase active sites [2]. Third, the methyl ester terminus confers a measurably lower LogP (0.64 for the target vs. 1.19 for the ethyl bromo analog) , altering both solubility and passive membrane permeability relative to the ethyl ester variant (CAS 1338999-67-9). These orthogonal differentiation axes mean that substituting the 4-iodo-methyl ester with a 4-bromo-ethyl ester, 4-chloro-methyl ester, or non-iodinated pyrazole analog invalidates the intended chemical biology application without explicit experimental re-validation of the replacement compound's performance under the relevant assay conditions.

Quantitative Differentiation Evidence Guide: Methyl 3-(4-iodo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate vs. Closest Analogs


Halogen-Bonding Donor Strength: Iodo vs. Bromo at the Pyrazole 4-Position

The 4-iodo substituent of the target compound is a stronger halogen-bond donor than the 4-bromo substituent found in the direct bromo analog (CAS 1249510-80-2). Rotational spectroscopy and ab initio calculations demonstrate that 4-iodopyrazole and 4-bromopyrazole form halogen bonds broadly comparable in strength to those formed by CH₃X and CF₃X respectively, with iodine's higher polarizability conferring enhanced halogen-bond strength [1]. This property is exploited in fragment-based drug discovery: 4-iodopyrazole was shown to bind at 21 distinct sites on HIV-1 reverse transcriptase, whereas closely related halogenated heterocycles such as 3-bromopyrrole and 4-bromothiazole bound to none under identical soaking conditions [2]. The anomalous scattering signal of iodine (f'' = 6.8 e⁻ at Cu Kα vs. 1.3 e⁻ for bromine) further uniquely enables experimental SAD phasing for crystallographic structure determination [3].

Halogen bonding Fragment-based drug design X-ray crystallography Structure-based drug discovery

Lipophilicity and Predicted ADME Differentiation: Methyl Ester (Target) vs. Ethyl Ester Analog

The target compound (methyl ester; LogP = 0.64) exhibits substantially lower predicted lipophilicity compared to its direct ethyl ester analog (CAS 1338999-67-9; LogP not independently reported but predicted ~1.1 based on the +0.5 LogP increment typical of methyl-to-ethyl ester homologation) . This is further corroborated by comparison with the ethyl 4-bromo analog (LogP = 1.19) . The target compound also has a higher computed density (1.67 g/cm³ vs. 1.41 g/cm³ for the ethyl bromo analog) and higher predicted boiling point (377.6 °C vs. 369.4 °C), consistent with stronger intermolecular interactions due to the iodine substituent . The Fsp³ value of 0.56 indicates moderate saturation, placing it within favorable drug-like chemical space .

Lipophilicity LogP Drug-likeness ADME prediction Medicinal chemistry

Conformational Pre-organization: α,α-Disubstituted Scaffold vs. α-Mono-Substituted Analogs

The target compound features a unique α,α-geminal disubstitution pattern (Cα bears both a methyl group and a methylamino group), creating a quaternary carbon center that is absent in the α-mono-substituted analog series (e.g., CAS 1248922-48-6, methyl 2-(methylamino)-3-(1H-pyrazol-1-yl)propanoate, and CAS 1250806-86-0, methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-(methylamino)propanoate) . This quaternary center eliminates conformational flexibility at Cα, locking the methylamino and pyrazolylmethyl substituents into a fixed spatial relationship. Structurally related analogs featuring the 4-iodo-1H-pyrazole core and a propanamide side chain have been identified as potent inhibitors of Integrin-Linked Kinase (ILK), with reference compound Cpd 22 (a tri-substituted pyrazole) demonstrating ILK IC₅₀ = 600 nM and anti-proliferative IC₅₀ = 1–2.5 µM against prostate and breast cancer cell lines .

Conformational restriction Kinase inhibitor design Structure-activity relationship Scaffold optimization

Cross-Coupling Reactivity Advantage: 4-Iodo as a Superior Synthetic Handle vs. 4-Bromo and 4-Chloro

The 4-iodo substituent on the pyrazole ring serves as a superior leaving group in palladium-catalyzed cross-coupling reactions compared to 4-bromo or 4-chloro congeners. 4-Iodopyrazoles undergo Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings with significantly higher reactivity due to the weaker C–I bond (bond dissociation energy ~57 kcal/mol) relative to C–Br (~70 kcal/mol) and C–Cl (~84 kcal/mol) bonds [1]. This property has been exploited in the synthesis of pyrazole-fused polycyclic systems via Suzuki coupling of 2-formyl aryl boronic acids with 4-iodopyrazole derivatives [2], and in the preparation of diverse 4-aryl-substituted pyrazole libraries for biological screening [3]. The target compound bearing a pre-installed α-amino acid ester side chain thus provides a more advanced intermediate for late-stage diversification than starting from 4-iodopyrazole itself.

Cross-coupling Suzuki-Miyaura Sonogashira Buchwald-Hartwig Diversification chemistry

Anomalous X-ray Scattering for Crystallographic Phasing: Iodo (Target) vs. Non-Halogenated Pyrazole Analogs

The iodine atom at the 4-position of the pyrazole ring provides a strong anomalous scattering signal (f'' ≈ 6.8 e⁻ at Cu Kα wavelength, λ = 1.5418 Å), enabling experimental single-wavelength anomalous dispersion (SAD) phasing for de novo macromolecular structure determination [1]. This property has been systematically exploited through the 'FragLite' approach, where 4-iodopyrazole is used as a universal fragment probe that simultaneously identifies ligand binding hot spots and provides phasing information via its anomalous signal [2]. The FragLite methodology has been validated across multiple protein targets including CDK2 (PDB 6Q3B), BRD4 (PDB 7Z9Y), and HIV-1 reverse transcriptase (PDB 8DXL) [2][3]. Non-halogenated pyrazole analogs (e.g., CAS 1248922-48-6) lack this anomalous scattering capability entirely, providing f'' = 0 e⁻ and requiring separate heavy-atom derivatization for experimental phasing [1].

X-ray crystallography SAD phasing FragLite Structural biology Fragment screening

Optimal Research Application Scenarios for Methyl 3-(4-iodo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate Procurement


Crystallographic Fragment Screening with Integrated Experimental Phasing (FragLite Methodology)

The target compound is optimally deployed as a FragLite probe in X-ray crystallographic fragment screening campaigns. Its 4-iodo substituent simultaneously provides strong anomalous scattering (f'' = 6.8 e⁻ at Cu Kα) for SAD phasing and halogen-bonding interactions for binding-site identification [1]. This dual functionality has been validated across CDK2 (PDB 6Q3B), BRD4 (PDB 7Z9Y), and HIV-1 reverse transcriptase, where 4-iodopyrazole bound to 21 distinct sites, far exceeding the binding promiscuity of bromo or non-halogenated control fragments [2]. The pre-installed α-methylamino ester side chain of the target compound provides a vector for further elaboration without losing the crystallographic utility of the iodine handle. Procurement rationale: non-halogenated pyrazole analogs (e.g., CAS 1248922-48-6) provide zero anomalous signal (f'' = 0 e⁻), and 4-bromo analogs provide only ~19% of the iodine anomalous signal, making the target compound the only viable choice for integrated screening-plus-phasing workflows.

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling in Kinase Inhibitor Programs

The 4-iodo substituent serves as a superior oxidative addition partner for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings (C–I BDE ≈ 57 kcal/mol vs. C–Br ≈ 70 kcal/mol for bromo analogs) [1]. The target compound offers a strategic advantage as a pre-functionalized intermediate where the α,α-disubstituted amino acid scaffold bearing a quaternary carbon center is already installed. This eliminates the need for late-stage installation of the conformationally constrained α-branched moiety, a transformation that would risk epimerization at the chiral center under the basic conditions required for N-alkylation. Structurally related 4-iodo-1H-pyrazole propanamide derivatives have been identified as potent ILK inhibitors (reference Cpd 22: ILK IC₅₀ = 600 nM) with anti-proliferative activity in prostate and breast cancer cell lines (IC₅₀ = 1–2.5 µM) [2]. The target compound's methyl ester (LogP = 0.64) provides a more favorable starting point for lead optimization than the ethyl ester variant (predicted LogP ~1.1), offering headroom for lipophilicity increases upon aryl coupling without exceeding drug-like LogP thresholds .

Conformationally Constrained Scaffold for Structure-Activity Relationship (SAR) Studies in Kinase Drug Discovery

The α,α-geminal disubstitution (quaternary carbon at Cα) creates a conformationally restricted scaffold that reduces the entropic binding penalty upon target engagement compared to flexible α-mono-substituted analogs. This feature is particularly valuable in kinase hinge-binding motif design where the spatial relationship between the pyrazole ring (hinge-binding element) and the amino acid side chain must be precisely defined [1]. The methyl ester terminus provides a convenient protected form of the carboxylic acid that can be selectively hydrolyzed or transesterified for further conjugation. For programs exploring ILK, IRAK4, or c-Met kinase inhibition—targets for which 4-iodopyrazole-containing scaffolds have demonstrated activity [2]—this compound provides a more advanced starting point than the simpler 4-iodopyrazole building block (CAS 3469-69-0), reducing synthetic step count by at least 2–3 transformations.

Heavy-Atom Derivatization for De Novo Protein Crystallography and Binding-Site Mapping

The iodine atom's strong anomalous scattering signal (f'' = 6.8 e⁻ at Cu Kα) makes the target compound an effective heavy-atom derivative for experimental phasing of novel protein crystal structures [1]. Unlike traditional heavy-atom soaks using inorganic salts (e.g., KI, HgCl₂) that often suffer from non-specific binding and crystal damage, the pyrazole scaffold provides a defined binding mode through hydrogen-bonding interactions at the pyrazole N2 position while the iodine atom serves as the phasing marker [2]. This approach has been successfully demonstrated for HIV-1 reverse transcriptase (PDB 8DXL), where 4-iodopyrazole was soaked into pre-formed rilpivirine co-crystals and bound at multiple sites, providing phasing information while simultaneously mapping ligandable pockets . The target compound's α-methylamino ester side chain provides additional protein interaction potential beyond the simple 4-iodopyrazole fragment, potentially revealing binding-site features not accessible with the minimal fragment.

Quote Request

Request a Quote for Methyl 3-(4-iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.